

Technical Support Center: Calcitonin and Malignancy Risk Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Miacalcic	
Cat. No.:	B13831783	Get Quote

This document provides technical guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the long-term use of calcitonin and its potential association with an increased risk of malignancies.

Frequently Asked Questions (FAQs)

Q1: What is the primary concern regarding long-term calcitonin use?

A1: The primary concern is a potential increased risk of malignancies. This issue was highlighted by meta-analyses of randomized controlled trials (RCTs) which showed a higher incidence of various cancers in patients treated with calcitonin compared to placebo.[1][2][3] This has led to significant regulatory scrutiny and changes in clinical recommendations.

Q2: What have regulatory agencies concluded about the cancer risk associated with calcitonin?

A2: Regulatory agencies have reached different conclusions:

European Medicines Agency (EMA): The EMA concluded that there is evidence of a small
increased risk of cancer with long-term use.[2] Consequently, they recommended that
calcitonin-containing medicines should only be authorized for short-term use and that the
nasal spray formulation, used for osteoporosis, should be withdrawn as its benefits no longer
outweigh its risks for this indication.[2][4][5]

Troubleshooting & Optimization

- Health Canada: Following a review of safety and effectiveness data, Health Canada decided to withdraw all nasal spray calcitonin products from the market.[1]
- U.S. Food and Drug Administration (FDA): The FDA acknowledged that a meta-analysis suggests an increased risk of malignancies but stated that a definitive causal relationship cannot be established.[3] While an advisory committee voted that the risks of calcitonin nasal spray outweigh its benefits for treating postmenopausal osteoporosis, the FDA has kept the products on the market as a therapeutic option for patients who cannot tolerate or are unwilling to use other treatments.[3][6][7]

Q3: Is the increased cancer risk associated with a specific type of cancer?

A3: The meta-analyses did not provide sufficient data to identify an increased risk for a specific type of malignancy; various types were reported.[3] However, a large population-based nested case-control study observed a statistically significant increased risk for liver cancer (OR 1.94) but a decreased risk for breast cancer (OR 0.35) in women using calcitonin nasal spray.[8][9] Initial concerns about prostate cancer from trials with an oral formulation were not substantiated in the final analysis.[10]

Q4: What is the biological plausibility for calcitonin inducing or promoting cancer?

A4: The biological rationale is complex and appears contradictory. Some studies suggest a lack of a clear cellular signaling mechanism that would account for a causal relationship.[10][11]

- Anti-tumorigenic effects: In some breast cancer cell lines, calcitonin has been shown to decrease ERK1/2 phosphorylation via the PKA pathway, suggesting a potential antiproliferative effect.[12][13]
- Pro-tumorigenic effects: In contrast, studies on prostate cancer cells have implicated the
 calcitonin/calcitonin receptor (CT/CTR) axis in promoting cell growth, invasion, and
 metastasis, potentially through Gs/cAMP and Ca2+ signaling pathways.[10][14][15][16]

Q5: My in vitro experiment shows calcitonin inhibiting cancer cell growth. How do I reconcile this with the clinical findings of increased cancer risk?

A5: This is a common challenge when translating preclinical findings. The discrepancy can arise from several factors:

- Cell-Type Specificity: Calcitonin's effect is highly dependent on the cancer cell type and its specific signaling network. As noted, it can inhibit growth in certain breast cancer cells while promoting it in prostate cancer cells.[12][14]
- In Vitro vs. In Vivo Environment:In vitro models lack the complexity of a whole organism, including the tumor microenvironment, hormonal influences, and immune responses, which can significantly alter a drug's effect.
- Dose and Duration: The concentrations and exposure durations used in your cell culture experiments may not reflect the pharmacokinetics of long-term, low-dose administration in patients. The clinical risk is associated with long-term use.[1]

Data Presentation: Summary of Malignancy Risk

The following tables summarize key quantitative data from meta-analyses and observational studies.

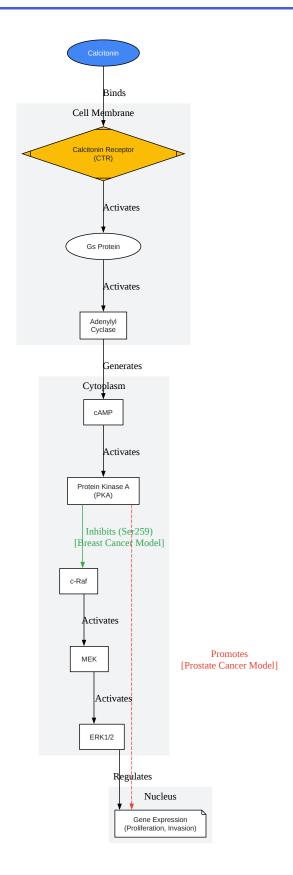
Table 1: Malignancy Incidence from Meta-Analyses

Study/Sour ce	Calcitonin- Treated Group	Placebo- Treated Group	Metric	Finding	Citation(s)
FDA Meta- analysis (21 RCTs)	4.1%	2.9%	Overall Incidence	Increased incidence of malignancies in calcitonintreated patients.	[3]
EMA Review (Nasal Calcitonin)	-	-	Increased Rate	2.4% increased rate of cancer with long- term nasal calcitonin use.	[1][2]
EMA Review (Oral/Nasal)	-	-	Absolute Risk Increase	0.7% (oral) to 2.4% (nasal) absolute increase in risk.	[4][5][17]

Table 2: Odds Ratios (OR) for Malignancy

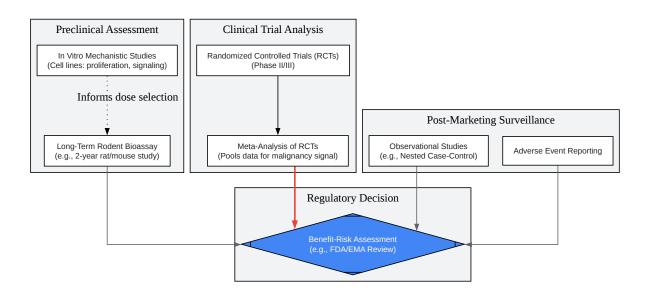
Study/Analy sis	Cancer Type	Odds Ratio (OR)	95% Confidence Interval (CI)	Note	Citation(s)
Meta-analysis (various)	Any Cancer	1.61	1.11 – 2.34	Analysis of multiple RCTs.	[10][11]
Meta-analysis (Peto method)	Any Cancer	1.90	1.27 – 2.84	Excluded four trials with zero cancer cases.	[10][11]
Nested Case- Control Study	Liver Cancer (women)	1.94	1.23 – 3.05	Association limited to higher-dose users.	[8][9]
Nested Case- Control Study	Breast Cancer (women)	0.35	0.15 – 0.80	Suggests a potential protective effect.	[8][9]

Experimental Protocols


- 1. Protocol: Meta-Analysis of Randomized Controlled Trials (as per FDA/EMA reviews)
- Objective: To assess the risk of malignancy associated with calcitonin use by pooling data from multiple independent studies.
- Study Selection: Inclusion of all randomized, placebo-controlled clinical trials of calcitoninsalmon (nasal spray and oral forms) with sufficient duration and follow-up to assess malignancies.
- Data Extraction: Systematic extraction of data on study design, patient population, calcitonin dose and duration, and the incidence of all malignancies in both the calcitonin and placebo arms.
- Statistical Analysis:

- o Calculation of odds ratios (OR) or risk ratios (RR) for new malignancies in each trial.
- Pooling of the individual trial data using a fixed or random-effects model (e.g., Mantel-Haenszel method) to generate a summary OR/RR with a 95% confidence interval.[10]
- Analysis of heterogeneity to assess the consistency of findings across studies.
- The overall incidence of malignancies is calculated as the number of patients with malignancies divided by the total number of patients in each treatment arm.[3]
- 2. Protocol: Population-Based Nested Case-Control Study
- Objective: To evaluate the association between calcitonin nasal spray (CNS) use and subsequent cancer risk in a real-world population.
- · Methodology:
 - Cohort Identification: A large cohort of patients (e.g., those diagnosed with osteoporosis) is identified from a national health database.[8][9]
 - Case Identification: Within the cohort, all patients who are newly diagnosed with cancer ("cases") are identified.
 - Control Selection: For each case, one or more "controls" (patients from the cohort who did not develop cancer) are selected. Controls are matched to cases based on key variables like age, sex, comorbidities, and year of cohort entry to minimize confounding.[9]
 - Exposure Assessment: Prescription records are used to determine the history of CNS use (e.g., ever used, cumulative dose, duration) for both cases and controls prior to the cancer diagnosis date (or the equivalent date for controls).
 - Statistical Analysis: Logistic regression is used to calculate the odds ratio (OR) and 95% confidence interval, which estimates the odds of having been exposed to CNS among cancer cases compared to controls. Analyses are adjusted for potential confounders.[8]

Visualizations: Signaling Pathways and Workflows



Click to download full resolution via product page

Caption: Dual signaling roles of calcitonin in different cancer models.

Click to download full resolution via product page

Caption: Workflow for assessing the carcinogenic potential of a drug.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The Potential Cancer Risk with Long-Term Use of Calcitonin-containing Drugs | Osteoporosis Canada [osteoporosis.ca]
- 2. Calcitonin referral | European Medicines Agency (EMA) [ema.europa.eu]

Troubleshooting & Optimization

- 3. Questions and Answers: Changes to the Indicated Population for Miacalcin (calcitoninsalmon) | FDA [fda.gov]
- 4. gov.uk [gov.uk]
- 5. Calcitonin Linked to Cancer Risk, EMA Warns-Abebio [abebio.com]
- 6. fiercepharma.com [fiercepharma.com]
- 7. FDA panel says long-prescribed osteoporosis spray could raise cancer risk CBS News [cbsnews.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Calcitonin nasal spray and increased cancer risk: a population-based nested case-control study PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Does salmon calcitonin cause cancer? A review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 11. Does salmon calcitonin cause cancer? A review and meta-analysis | springermedizin.de [springermedizin.de]
- 12. Calcitonin targets extracellular signal-regulated kinase signaling pathway in human cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jme.bioscientifica.com [jme.bioscientifica.com]
- 14. The Role of the Calcitonin Peptide Family in Prostate Cancer and Bone Metastasis PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Calcitonin stimulates growth of human prostate cancer cells through receptor-mediated increase in cyclic adenosine 3',5'-monophosphates and cytoplasmic Ca2+ transients -PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. seiomm.org [seiomm.org]
- To cite this document: BenchChem. [Technical Support Center: Calcitonin and Malignancy Risk Assessment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13831783#long-term-use-of-calcitonin-and-the-potential-risk-of-malignancies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com